Molecular‑Weight Advantage Relative to Fipexide for Oral Drug‑Likeness
The molecular weight of the target compound is 348.83 g·mol⁻¹ (calculated from C₁₇H₂₁ClN₄O₂) [1], whereas fipexide, a known CNS‑active acyl‑piperazine, has a molecular weight of 388.85 g·mol⁻¹ . The 40.02 g·mol⁻¹ reduction moves the scaffold closer to the center of Lipinski’s oral drug‑like space, potentially improving passive membrane permeability and reducing transporter‑mediated efflux. No experimental absorption data exist for the target compound; this is a class‑level inference based on physicochemical principles.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 348.83 g·mol⁻¹ |
| Comparator Or Baseline | Fipexide: 388.85 g·mol⁻¹ |
| Quantified Difference | 40.02 g·mol⁻¹ lower |
| Conditions | Calculated from molecular formula |
Why This Matters
A molecular weight of < 500 is a cornerstone of oral bioavailability guidelines; for CNS targets, values below 400 are strongly preferred, giving the target compound a pharmacokinetic head‑start over fipexide‑like analogs.
- [1] CAS Registry Number 1286727‑89‑6. American Chemical Society, CAS Common Chemistry. View Source
